4-Chloro-3-methylphenol

Description

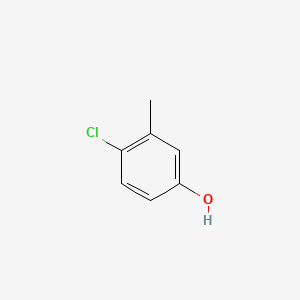

4-chloro-m-cresol is a hydroxytoluene that is 3-methylphenol which is substituted by a chlorine at position 4. A ryanodine receptor agonist. It has a role as a ryanodine receptor agonist, an antimicrobial agent and a disinfectant. It is a hydroxytoluene and a member of monochlorobenzenes.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKMVGJGLGKFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO, Array | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15733-22-9 (hydrochloride salt) | |

| Record name | Chlorocresol [USAN:INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4021717 | |

| Record name | 4-Chloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorocresol appears as a pinkish to white crystalline solid with a phenolic odor. Melting point 64-66 °C. Shipped as a solid or in a liquid carrier. Soluble in aqueous base. Toxic by ingestion, inhalation or skin absorption. Used as an external germicide. Used as a preservative in paints and inks., White to slightly pink crystals; Odorless or slightly phenolic odor; [CHEMINFO], WHITE OR SLIGHTLY PINK HYGROSCOPIC CRYSTALS OR CRYSTALLINE POWDER. | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chloro-m-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

455 °F at 760 mmHg (NTP, 1992), 235 °C | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

230 °F (NTP, 1992), 118 °C | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alkalies, organic solvents, fats, and oils, One gram dissolves in 260 mL water at 20 °C, In water, 3,830 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.38 | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 at 77 °F (NTP, 1992) - Less dense than water; will float, 1.37 g/cu cm, Bulk density: 49.93 lbs/cu ft (800 g/kg/cu m), 1.4 g/cm³ | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 [mmHg], 5.00X10-2 mm Hg at 20 °C | |

| Record name | p-Chloro-m-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1794 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

PCMC contains less than 0.1% 3-methylphenol (m-cresol) as measured by HPLC and GC-MS. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dimorphous crystals ... aqueous solutions turn yellow on exposure to light and air, Crystals from petroleum ether, White or slightly pink crystals | |

CAS No. |

59-50-7 | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocresol [USAN:INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorocresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36W53O7109 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151 °F (NTP, 1992), 67 °C, MP: 55.5 °C and 66 °C (ligroin) ... Volatile with steam, 66 °C | |

| Record name | CHLOROCRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2885 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-METHYL-4-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLORO-m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0131 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Chloro-3-methylphenol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of 4-chloro-3-methylphenol. The information is curated for professionals in research and development, offering a blend of fundamental data and practical experimental methodologies.

Chemical Identity and Structure

This compound, also known as para-chloro-meta-cresol (PCMC), is an aromatic organic compound. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom and a methyl group at positions 4 and 3, respectively.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | p-Chloro-m-cresol, PCMC, Chlorocresol[1] |

| CAS Number | 59-50-7[1] |

| Molecular Formula | C₇H₇ClO[1] |

| SMILES | CC1=C(C=CC(=C1)O)Cl[1] |

| InChI | InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3[2] |

| InChIKey | CFKMVGJGLGKFKI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

General Properties

| Property | Value |

| Molecular Weight | 142.58 g/mol [3][4] |

| Appearance | Colorless to white or slightly pink crystalline solid with a phenolic odor.[5] |

| Melting Point | 63-66 °C[1][5] |

| Boiling Point | 235-239 °C at 1013 hPa[3] |

| Density | 1.37 g/cm³ at 20 °C[3] |

Solubility and Partitioning

| Property | Value |

| Solubility in Water | 3.9 - 4 g/L at 20 °C[3][5] |

| Solubility in Organic Solvents | Freely soluble in alcohols (e.g., 96% in ethanol), ethers, ketones, and strong base aqueous solutions. Completely soluble in oil.[5] |

| pKa | 9.55 at 25 °C[6] |

Safety and Handling

| Property | Value |

| Flash Point | 118 °C (closed cup)[3] |

| Autoignition Temperature | 590 °C[3] |

| Vapor Pressure | <0.1 hPa at 20 °C[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Chlorination of m-Cresol (B1676322)

This protocol is based on the method described in patent CN103772153A, which details a solvent-free synthesis with high selectivity for the desired product.[7]

Materials:

-

m-Cresol

-

Sulfuryl chloride (SO₂Cl₂)

-

Sodium carbonate solution

-

Anhydrous calcium chloride

-

Petroleum ether

Equipment:

-

Reaction vessel with a stirrer, dropping funnel, and thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction vessel, place the m-cresol. The reaction is performed without a solvent.

-

Chlorination: While stirring, slowly add sulfuryl chloride to the m-cresol. The recommended molar ratio of sulfuryl chloride to m-cresol is between 0.75:1 and 0.9:1. Maintain the reaction temperature between 30-40 °C. The addition rate should be controlled to keep the temperature within this range.

-

Reaction Completion: After the addition of sulfuryl chloride is complete, continue stirring the mixture at 30-40 °C for approximately 16 hours to ensure the reaction goes to completion.

-

Work-up:

-

Wash the reaction mixture with water.

-

Neutralize the mixture by washing with a sodium carbonate solution until the aqueous layer is alkaline.

-

Wash again with hot water until the aqueous layer is neutral.

-

-

Isolation of Crude Product:

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

-

Purification:

-

The crude product is first purified by vacuum distillation.

-

The distilled product is then further purified by recrystallization from petroleum ether. Dissolve the product in hot petroleum ether, allow it to cool slowly to form crystals, and then collect the crystals by filtration. Dry the purified crystals.

-

Purification by Recrystallization

This is a general protocol for the purification of solid organic compounds, adaptable for this compound using petroleum ether as the solvent.

Materials:

-

Crude this compound

-

Petroleum ether (or other suitable solvent)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Solvent Selection: For this compound, petroleum ether is a suitable solvent as the compound is soluble in the hot solvent and sparingly soluble at room temperature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot petroleum ether to dissolve the solid completely. Keep the solution at or near its boiling point.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and boil for a few minutes.

-

Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Analytical Methods

This protocol is based on the principles outlined in EPA Method 528 for the analysis of phenols in drinking water.[8]

Sample Preparation (Solid Phase Extraction):

-

Sample Collection: Collect a 1 L water sample. If free chlorine is present, dechlorinate with sodium sulfite. Acidify the sample to pH ≤ 2 with HCl.

-

Cartridge Conditioning: Use a solid phase extraction (SPE) cartridge (e.g., polystyrene-divinylbenzene). Wash the cartridge with dichloromethane (B109758) (DCM), followed by methanol, and then equilibrate with 0.05 N HCl.

-

Extraction: Pass the 1 L water sample through the conditioned SPE cartridge.

-

Drying: Dry the cartridge under vacuum.

-

Elution: Elute the retained analytes with DCM.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumental Parameters:

-

Gas Chromatograph: Agilent 6890N GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Injector: Splitless injection at 200 °C.

-

Column: Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C.

-

Mass Spectrometer: Full scan mode from 45–350 amu.

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Instrumental Parameters:

-

Spectrometer: 400 MHz NMR spectrometer or equivalent.

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard proton-decoupled carbon experiment. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound.

Sample Preparation (KBr Pellet):

-

Grinding: In an agate mortar, grind a small amount (1-2 mg) of the purified solid sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected for background subtraction.

Instrumental Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

References

- 1. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(59-50-7) 1H NMR [m.chemicalbook.com]

- 3. This compound for synthesis 59-50-7 [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. shimadzu.com [shimadzu.com]

- 6. mt.com [mt.com]

- 7. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

Core Synthesis Pathway: Electrophilic Chlorination of m-Cresol

An In-depth Technical Guide to the Synthesis of para-Chloro-meta-cresol (PCMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for para-chloro-meta-cresol (PCMC), also known as 4-chloro-3-methylphenol. PCMC is a crucial antiseptic and preservative with wide-ranging applications in pharmaceuticals, cosmetics, and industrial biocides. This document details the core synthetic methodologies, presents quantitative data for comparative analysis, and outlines detailed experimental protocols.

The most prevalent and industrially significant method for synthesizing PCMC is the direct electrophilic aromatic substitution of meta-cresol (3-methylphenol). The hydroxyl group of m-cresol (B1676322) is a strongly activating ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the ortho-positions (2 and 6), chlorination preferentially occurs at the para-position (4) and to a lesser extent, the other ortho-position (6). The choice of chlorinating agent, solvent, and reaction conditions is critical to maximize the yield of the desired para-isomer and minimize the formation of byproducts such as 6-chloro-3-methylphenol and 4,6-dichloro-3-methylphenol.[1]

Primary Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a common and effective chlorinating agent for this transformation. The reaction can be performed with or without a solvent.

-

Solvent-Free Synthesis: This approach is advantageous due to reduced solvent waste and simplified product work-up. The reaction is typically carried out by carefully controlling the temperature and the molar ratio of reactants to optimize the yield of PCMC.[2]

-

Synthesis with Solvent: Using a solvent, such as tetrachloroethylene (B127269), can help to control the reaction temperature and improve selectivity by ensuring the reaction mixture remains in a liquid state.[3]

Catalytic Chlorination for Enhanced Selectivity

To improve the regioselectivity towards the para-isomer, catalytic methods have been developed. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), in conjunction with sulfur-containing co-catalysts like poly(alkylene sulfide)s, has been shown to significantly increase the para/ortho product ratio.[4][5]

Alternative Chlorination Process

An older patented method involves treating m-cresol with a mixture of sulfuryl chloride and uncombined chlorine, which can be generated in situ by passing chlorine and sulfur dioxide over activated carbon.[6] This process offers an alternative route but may be less common in modern industrial settings.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methodologies described in scientific literature and patents.

Table 1: Solvent-Free Synthesis of PCMC via Chlorination of m-Cresol with Sulfuryl Chloride[2]

| Molar Ratio (SO₂Cl₂ : m-cresol) | Reaction Temperature (°C) | m-Cresol Conversion (%) | PCMC Selectivity (%) | PCMC Yield (%) |

| 0.75 : 1 | 30 | 75.8 | 94.2 | 71.4 |

| 0.80 : 1 | 30 | 81.2 | 93.5 | 75.9 |

| 0.85 : 1 | 30 | 86.5 | 92.8 | 80.3 |

| 0.90 : 1 | 30 | 91.3 | 91.5 | 83.6 |

| 1.0 : 1 | 30 | 98.2 | 88.1 | 86.5 |

Data derived from gas chromatography (GC) analysis.

Table 2: Comparison of Different PCMC Synthesis Pathways

| Synthesis Method | Chlorinating Agent | Solvent / Catalyst | Key Conditions | Yield (%) | Reference |

| Green Synthesis | Sulfuryl Chloride | Tetrachloroethylene | m-cresol:SO₂Cl₂ (1:0.9-1.1), 25-35°C | Up to 98% (conversion) | [3] |

| Catalytic Chlorination | Sulfuryl Chloride | Poly(alkylene sulfide)s / AlCl₃ | Room Temperature | Up to 94.6% | [5] |

| In Situ Reagent Generation | Cl₂ + SO₂ | Activated Carbon | Room Temperature | ~64% | [6] |

Experimental Protocols

Protocol 1: Solvent-Free Chlorination of m-Cresol

This protocol is based on the methodology described in Chinese patent CN103772153A.[2]

Materials:

-

m-Cresol (reagent grade)

-

Sulfuryl chloride (reagent grade)

-

Sodium carbonate solution (e.g., 25 wt%)

-

Anhydrous calcium chloride or other suitable drying agent

-

Petroleum ether (for crystallization)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Gas outlet connected to a gas trap containing sodium carbonate solution to neutralize evolved HCl and SO₂.

-

Heating mantle or water bath for temperature control.

-

Separatory funnel.

-

Distillation apparatus (for vacuum distillation).

-

Crystallization vessel.

Procedure:

-

Charge the three-necked flask with 1.0 mole of m-cresol.

-

Begin stirring and bring the reaction temperature to 30-40°C.

-

Slowly add 0.75 to 0.90 moles of sulfuryl chloride via the dropping funnel over a period of 2-3 hours. The rate of addition should be controlled to maintain the reaction temperature within the desired range (30-40°C). Caution: The reaction is exothermic.

-

After the addition is complete, maintain the reaction mixture at 30-40°C with stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of m-cresol.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the crude product with water, followed by a wash with a sodium carbonate solution to neutralize any remaining acids, and finally wash with water again until the washings are neutral.

-

Separate the organic layer and dry it with a suitable drying agent like anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation. The fraction corresponding to PCMC (boiling point ~235°C at atmospheric pressure) is collected.

-

For further purification, the distilled product can be recrystallized from a solvent such as petroleum ether. Dissolve the product in hot solvent, cool slowly to induce crystallization, filter the crystals, and dry.

Protocol 2: Green Synthesis using a Solvent

This protocol is adapted from the methodology in Chinese patent CN104045521A.[3]

Materials:

-

m-Cresol

-

Sulfuryl chloride

-

Tetrachloroethylene (solvent)

Equipment:

-

Reaction vessel (e.g., tubular reactor system for continuous flow, or a batch reactor) with temperature and flow control.

-

Static mixer.

-

Purification system (distillation/crystallization).

Procedure:

-

Prepare a mixture of m-cresol and tetrachloroethylene with a molar ratio between 1:0.5 and 1:1.5.

-

Feed this mixture into the reactor.

-

Separately, feed sulfuryl chloride into the reactor. The molar ratio of m-cresol to sulfuryl chloride should be maintained between 1:0.9 and 1:1.1.

-

Maintain the reaction temperature in the reactor between 25°C and 35°C.

-

The reaction is carried out as the mixture flows through the reactor. The residence time is determined by the reactor volume and flow rates to achieve high conversion.

-

The output from the reactor is a solution of PCMC in tetrachloroethylene.

-

The solvent (tetrachloroethylene) is first recovered by distillation.

-

The remaining crude PCMC is then purified, typically by vacuum distillation or crystallization, to yield the final product with a purity of ≥99%.

Visualizations: Pathways and Workflows

Diagram 1: General Synthesis Pathway of PCMC

Caption: Electrophilic chlorination of m-cresol to produce PCMC and minor byproducts.

Diagram 2: Experimental Workflow for PCMC Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of PCMC.

Diagram 3: Comparison of Synthesis Logic

Caption: Logical comparison of primary PCMC synthesis approaches from m-cresol.

References

- 1. CN1130618A - Process for preparing high-purity p-cresol with crude p-cresol - Google Patents [patents.google.com]

- 2. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 3. CN104045521A - Green synthesis technique of p-chloro-m-cresol - Google Patents [patents.google.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. US1847566A - Process of producing para-chlor-meta-cresol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-m-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-chloro-m-cresol (PCMC), a widely used antiseptic and preservative. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity and Structure

4-Chloro-m-cresol, systematically named 4-chloro-3-methylphenol, is a chlorinated phenol. Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl group, and a chlorine atom at positions 1, 3, and 4, respectively.

Molecular Formula: C₇H₇ClO[1][2][3][4][5]

Molecular Weight: 142.58 g/mol [1][2]

CAS Registry Number: 59-50-7[1][2][3][5][6]

Synonyms: p-Chloro-m-cresol, PCMC, Chlorocresol[1][7][8]

Physical Properties

4-Chloro-m-cresol is a pinkish to white crystalline solid with a characteristic phenolic odor.[1] It is known to be hygroscopic and may become yellow on exposure to light and air. The key physical properties are summarized in the table below.

Table 1: Physical Properties of 4-Chloro-m-cresol

| Property | Value | Reference |

| Appearance | White or slightly pink hygroscopic crystals or crystalline powder. | [1][9] |

| Melting Point | 63-66 °C | [1][2][3][4] |

| Boiling Point | 235 °C | [2][3][5][7] |

| Solubility in Water | 3.8 - 4 g/L at 20 °C | [2][7] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, ketones, and fatty oils. | [2][8] |

| pKa | 9.08 - 9.55 | [2] |

| Flash Point | 118 °C | [2][3] |

| Auto-ignition Temperature | 590 °C | [3][9] |

| Vapor Pressure | 0.1 hPa at 20 °C | [3] |

| Density | 1.37 - 1.4 g/cm³ | [2][3][9] |

| Octanol/Water Partition Coefficient (log Pow) | 3.02 - 3.1 | [3][9] |

Chemical Properties and Reactivity

As a phenol, 4-chloro-m-cresol exhibits acidic properties and can undergo reactions typical of this class of compounds.

-

Acidity: The phenolic hydroxyl group is weakly acidic, with a pKa value in the range of 9.08 to 9.55.[2] It readily dissolves in aqueous alkali hydroxide (B78521) solutions.[8]

-

Esterification: The hydroxyl group can be esterified. For instance, it reacts with acetic anhydride (B1165640) to form 4-chloro-3-methylphenyl acetate. This reaction typically involves the protonation of the phenolic oxygen followed by a nucleophilic attack by the acetylating agent.[7]

-

Oxidation: 4-chloro-m-cresol can be oxidized by strong oxidizing agents like hydrogen peroxide, potentially forming quinone-like intermediates.[7]

-

Synthesis: It is commercially synthesized via the monochlorination of m-cresol (B1676322).[7][10] A common method involves the reaction of m-cresol with sulfuryl chloride.[11][12]

-

Decomposition: When heated to decomposition, it can produce toxic and corrosive fumes, including hydrogen chloride and phosgene.[9][13]

-

Incompatibilities: It is incompatible with brass, copper, copper alloys, and strong oxidizing agents.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of 4-chloro-m-cresol.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the 4-chloro-m-cresol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[14]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[14][15]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.[15]

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with mineral oil or a heating block)

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of molten 4-chloro-m-cresol into a small test tube.

-

Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the liquid.[16]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16]

-

Heating: Immerse the assembly in a heating bath. Heat the bath gently.[16]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[16]

-

Recording: Remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[16]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with stoppers

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Solvent Preparation: Prepare the desired solvent (e.g., deionized water, ethanol).

-

Saturation: Add an excess amount of 4-chloro-m-cresol to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.[17]

-

Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC) to determine the concentration of dissolved 4-chloro-m-cresol.

-

Calculation: Express the solubility in appropriate units, such as g/L or mg/mL.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a weak acid, the pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal (the half-equivalence point).

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 4-chloro-m-cresol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Titration Setup: Place the beaker with the 4-chloro-m-cresol solution on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring.

-

Titration: Add the standardized NaOH solution from the burette in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[18]

-

Equivalence Point Determination: Continue the titration past the equivalence point (the point of the steepest pH change).

-

Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The equivalence point is the inflection point of this curve.

-

pKa Calculation: Determine the volume of NaOH required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of 4-chloro-m-cresol.[19][20]

Visualizations

The following diagrams illustrate key chemical processes involving 4-chloro-m-cresol.

References

- 1. This compound | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 59-50-7 CAS | 4-CHLORO-m-CRESOL | Laboratory Chemicals | Article No. 02750 [lobachemie.com]

- 4. CHLORCRESOL [sdfine.com]

- 5. p-Chloro-m-cresol, 98% 59-50-7 India [ottokemi.com]

- 6. accustandard.com [accustandard.com]

- 7. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 8. atamankimya.com [atamankimya.com]

- 9. ICSC 0131 - 4-CHLORO-m-CRESOL [inchem.org]

- 10. This compound | 59-50-7 [chemicalbook.com]

- 11. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. sdfine.com [sdfine.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. materialneutral.info [materialneutral.info]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. blamp.sites.truman.edu [blamp.sites.truman.edu]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 4-Chloro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylphenol, also known as para-chloro-meta-cresol (PCMC) or chlorocresol, is a potent halogenated phenolic compound widely utilized as a disinfectant and preservative in pharmaceutical formulations, cosmetics, and industrial products.[1][2][3][4] Its broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, fungi, and spores, making it a versatile agent for microbial control.[1][2][5][6] This technical guide provides a detailed examination of the core antimicrobial mechanism of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key processes involved.

Core Mechanism of Antimicrobial Action

The primary antimicrobial action of this compound is centered on its ability to disrupt the structural and functional integrity of the microbial cytoplasmic membrane.[1][2][4][7] This mechanism leads to a cascade of catastrophic events for the cell, culminating in growth inhibition (bacteriostatic effect) and cell death (bactericidal effect).

The key events in its mechanism of action are:

-

Membrane Association and Disruption: As a phenolic compound, this compound partitions into the lipid-rich cytoplasmic membrane of microorganisms. Its presence disrupts the highly organized lipid bilayer, altering its fluidity and permeability.[2][7]

-

Cytoplasmic Leakage: The compromised membrane loses its ability to act as a selective barrier, resulting in the leakage of essential intracellular components.[1][7] Notably, there is a significant efflux of potassium (K+) and phosphate (B84403) ions, which are crucial for maintaining cellular turgor, enzymatic function, and energy metabolism.[1][7]

-

Dissipation of Proton Motive Force (PMF): The cytoplasmic membrane is the site of the electron transport chain, which generates a proton gradient (proton motive force) necessary for ATP synthesis.[1][7] The uncontrolled leakage of ions across the membrane dissipates this critical proton gradient.[1]

-

Uncoupling of Respiration from ATP Synthesis: With the collapse of the proton motive force, the process of oxidative phosphorylation is uncoupled. This means that while substrate oxidation (respiration) may continue to some extent, it is no longer efficiently linked to the production of ATP, the cell's primary energy currency.[1][7]

-

Inhibition of Cellular Processes and Cell Death: The combination of the loss of essential molecules, the collapse of the electrochemical gradient, and the severe depletion of ATP inhibits vital cellular processes, including active transport and macromolecular synthesis, ultimately leading to cell death.[7]

Beyond its membrane-disrupting effects, it is also presumed that this compound can induce the denaturation and precipitation of microbial proteins, further contributing to its antimicrobial efficacy.[8]

Signaling Pathway and Cellular Disruption

The following diagram illustrates the sequence of events initiated by this compound upon interaction with a microbial cell.

Caption: Mechanism of this compound antimicrobial action.

Quantitative Antimicrobial Data

The effectiveness of this compound is concentration-dependent and varies among different microorganisms. The following tables summarize key quantitative data from published studies.

| Parameter | Concentration (% w/v) | Effect on Staphylococcus aureus | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.035% | Inhibition of growth | [7] |

| Metabolic Effects at 0.015% | 0.015% | -20% Growth, +23% Respiration, -40% ATP Synthesis, -62% Glutamic Acid Uptake | [7] |

| Metabolic Effects at 0.035% (MIC) | 0.035% | -100% Growth, -79% Respiration, -91% ATP Synthesis, -81% Glutamic Acid Uptake | [7] |

| Ion Leakage (Relative Units) | 0.015% | +41 Potassium Leakage, +3 Phosphate Leakage | [7] |

| Ion Leakage (Relative Units) | 0.035% | +190 Potassium Leakage, +394 Phosphate Leakage | [7] |

| Formulation | Microorganism | MIC | MBC | Reference |

| Chlorocresol Nanoemulsion (CND) | Staphylococcus aureus | 100 µg/mL | 200 µg/mL | [9] |

| Chlorocresol Aqueous Solution | Staphylococcus aureus | >1000 µg/mL | >1000 µg/mL | [9] |

Note: MBC stands for Minimum Bactericidal Concentration.

| General Efficacy | Concentration | Contact Time | Effect | Reference |

| Bactericidal Activity | ~0.08% | 10 minutes | Bactericidal | [6] |

| Fungicidal Activity | 0.01% - 0.04% | 24 hours | Fungicidal | [6] |

| Handwash Efficacy | 0.2% | 60 seconds | Effective as a bactericide | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial action. Below are protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (e.g., ~5 x 10^5 CFU/mL)

-

Positive control (broth + inoculum)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the final column.

-

Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

-

Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Protocol 2: Membrane Permeability Assay (Potassium Leakage)

This protocol measures the efflux of potassium ions from microbial cells as an indicator of membrane damage.[7]

Materials:

-

Washed microbial cell suspension in a low-potassium buffer (e.g., Tris buffer)

-

Potassium-selective electrode

-

This compound solutions of various concentrations

-

Stirred reaction vessel

Procedure:

-

Calibrate the potassium-selective electrode using standard K+ solutions.

-

Add a known volume of the washed microbial suspension to the reaction vessel and allow the baseline extracellular K+ concentration to stabilize.

-

Add a specific concentration of this compound to the suspension.

-

Continuously monitor and record the change in extracellular potassium concentration over time.

-

An increase in the electrode reading indicates the leakage of K+ from the cells, signifying membrane damage.

-

To determine the total intracellular potassium, lyse the cells at the end of the experiment (e.g., by boiling or adding a strong detergent) and record the maximum reading. Express leakage as a percentage of this total.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel antimicrobial agent like this compound.

Caption: General experimental workflow for antimicrobial agent evaluation.

Conclusion

The antimicrobial action of this compound is a multi-faceted process primarily initiated by the disruption of the microbial cytoplasmic membrane. This initial insult leads to the leakage of vital intracellular contents, dissipation of the proton motive force, and a halt in ATP production, culminating in cell death. Its efficacy against a wide range of bacteria and fungi underscores its continued importance as a preservative and disinfectant. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for its appropriate application and for the development of new, more effective antimicrobial strategies.

References

- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 2. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Chlorocresol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 5. 4-Chlor-3-methylphenol – Wikipedia [de.wikipedia.org]

- 6. atamankimya.com [atamankimya.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. woah.org [woah.org]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-methylphenol: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth toxicological profile and safety assessment of 4-Chloro-3-methylphenol (PCMC), a widely used biocide and preservative. This document synthesizes key data on its toxicity, outlines experimental methodologies for its assessment, and explores its mechanism of action.

Executive Summary

This compound exhibits a range of toxicological effects, from moderate acute toxicity to skin and eye irritation. It is a known skin sensitizer (B1316253) but has not shown mutagenic potential in standard assays. The data on its carcinogenicity are inconclusive. A primary mechanism of its toxicity involves the activation of ryanodine (B192298) receptors, leading to disruptions in intracellular calcium homeostasis. This guide provides a detailed examination of these findings to support informed risk assessment and safe handling practices.

Acute Toxicity

PCMC demonstrates moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Quantitative Acute Toxicity Data

| Route of Exposure | Species | Sex | Test Guideline | Endpoint | Value (mg/kg or mg/L) | Reference |

| Oral | Rat | Male | OECD 401 (similar) | LD50 | 1830 | [1] |

| Oral | Rat | Male | Not Specified | LD50 | 5129 | [1] |

| Oral | Rat | Female | Not Specified | LD50 | 3636 | [1] |

| Dermal | Rat | Female | OECD 402 (similar) | LD50 | >2000 | [1] |

| Inhalation (4h) | Rat | M/F | OECD 403 (similar) | LC50 | >0.583 mg/L | [1] |

Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

This protocol is based on general principles of acute oral toxicity testing, such as those outlined in OECD Guideline 423.[2]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals: Young adult Wistar rats.[1]

Methodology:

-

Animal Preparation: Animals are fasted overnight prior to dosing, with water available ad libitum.[3]

-

Dose Administration: The test substance is administered by oral gavage.[1][3] A range of single doses are administered to different groups of animals.[4]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, and salivation), and changes in body weight for up to 14 days post-dosing.[1][3][5]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[3]

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Irritation and Sensitization

PCMC is corrosive to the skin and eyes and is a recognized skin sensitizer.

Skin and Eye Irritation

| Test | Species | Result | Test Guideline | Reference |

| Skin Irritation | Rabbit | Corrosive | OECD 404 | [6][7][8] |

| Eye Irritation | Rabbit | Causes severe burns (Risk of serious damage to eyes) | OECD 405 (similar) | [1] |

Experimental Protocol: Acute Dermal Irritation in Rabbits (OECD 404)

Objective: To assess the potential of this compound to cause skin irritation.[7]

Test Animals: Albino rabbits.[7][8]

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.[8]

-

Test Substance Application: A dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch. The patch is secured with non-irritating tape and covered with a semi-occlusive dressing.[7][9]

-

Exposure Period: The exposure period is 4 hours.[7]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.[7][8]

-

Scoring: Dermal reactions are scored according to a standardized grading system.

Skin Sensitization

| Test | Species | Result | Test Guideline | Reference |

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Positive | OECD 406 | [10][11][12][13] |

Experimental Protocol: Guinea Pig Maximization Test (GPMT) (OECD 406)

Objective: To determine the potential of this compound to induce skin sensitization.[11]

Test Animals: Young adult guinea pigs.[12]

Methodology:

-

Induction Phase:

-

Day 0 (Intradermal Induction): Three pairs of intradermal injections are made in the shoulder region of the test animals. These include the test substance, Freund's Complete Adjuvant (FCA), and the test substance in FCA.[10][13]

-

Day 7 (Topical Induction): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.[10]

-

-

Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.[13]

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.[12]

Mutagenicity

This compound has not demonstrated mutagenic potential in a battery of standard in vitro and in vivo assays.

| Test | System | Result | Test Guideline | Reference |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | Negative | OECD 471 (similar) | [1] |

| In vitro Mammalian Cell Gene Mutation Test | Chinese Hamster Ovary (CHO) cells | Negative | OECD 476 (similar) | [1] |

| In vivo Micronucleus Test | Mouse Bone Marrow | Negative | OECD 474 (similar) | [1] |

| Unscheduled DNA Synthesis (UDS) Assay | Rat Hepatocytes | Negative | Not Specified | [1] |

Carcinogenicity

The available data are inadequate to assess the carcinogenic potential of this compound in humans.[14] In a chronic oral exposure study in Wistar rats, no statistically significant treatment-related effects on the incidence of neoplastic changes were reported.[1][14]

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study in Rats (OECD 453)

This protocol outlines the general principles for a combined chronic toxicity and carcinogenicity study.[15]

Objective: To determine the potential chronic toxicity and carcinogenicity of a substance following long-term exposure.

Test Animals: Wistar rats.[1]

Methodology:

-

Dose Administration: The test substance is administered in the diet at three different concentrations, along with a control group, for a period of 24 months.[1][15][16]

-

In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.[1] Ophthalmic examinations are performed at the beginning and at interim periods.[1]

-

Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at interim sacrifices (e.g., 12 months) and at the termination of the study.[1][16]

-

Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of organs and tissues is conducted.[1][16]

-

Data Analysis: The incidence and severity of neoplastic and non-neoplastic lesions are analyzed statistically.

Reproductive and Developmental Toxicity

PCMC has shown developmental toxicity at high doses that also induce maternal toxicity.

| Study Type | Species | Route | NOAEL (Maternal) (mg/kg/day) | NOAEL (Developmental) (mg/kg/day) | Key Findings | Test Guideline | Reference |

| Developmental Toxicity | Rat | Gavage | 30 | 100 | Increased early resorptions and decreased fetal weight at 300 mg/kg/day. | OECD 414 | [17][18][19][20][21] |

Experimental Protocol: Prenatal Developmental Toxicity Study in Rats (OECD 414)

Objective: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[18][19]

Test Animals: Pregnant Wistar rats.

Methodology:

-

Dose Administration: The test substance is administered daily by oral gavage from gestation day 6 to 15.

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the gestation period.[19]

-

Terminal Procedures: On gestation day 20, the dams are euthanized, and a caesarean section is performed. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.[19]

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[19]

Repeated Dose Toxicity

Subchronic and chronic oral administration of PCMC in rats resulted in decreased body weight gain and effects on organ weights.

Subchronic and Chronic Toxicity Data

| Duration | Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| 28-day | Rat | Gavage | 200 | 400 | Decreased body weight gain.[1] | |

| 13-week | Rat | Diet | 167 (female) | Not established | No significant treatment-related effects observed.[1] | |

| 24-month | Rat | Diet | 21 (male) | 103.1 (male) | Decreased absolute adrenal gland weights in males; degeneration of seminiferous tubules at higher doses.[1][14] |

Toxicokinetics and Mechanism of Action

Toxicokinetics

Limited data specific to this compound is available. However, cresols, in general, are known to be absorbed through the skin, respiratory tract, and digestive tract. They are metabolized in the liver and primarily excreted via the kidneys.[14]

Mechanism of Action: Ryanodine Receptor Agonist

This compound is a potent agonist of the ryanodine receptor (RyR), an intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[22][23][24][25]

Signaling Pathway:

-

PCMC binds to the RyR1 isoform, causing the channel to open.[23][24][25]

-

This leads to a rapid release of stored calcium (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm.[25]

-